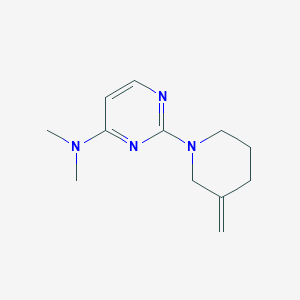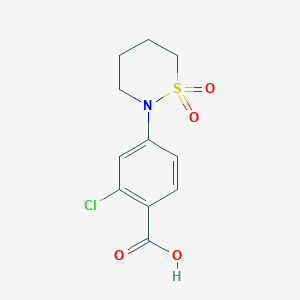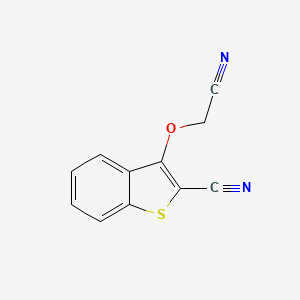
N,N-dimethyl-2-(3-methylenepiperidin-1-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-(3-methylenepiperidin-1-yl)pyrimidin-4-amine, also known as DMMPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. DMMPA is a pyrimidine derivative that has been found to have a range of biochemical and physiological effects, making it a promising compound for further study.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Pyrimidine Derivatives
Pyrimidine derivatives have been synthesized and characterized for various applications, including insecticidal and antibacterial potential. For example, the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation has shown their effectiveness against Pseudococcidae insects and selected microorganisms, indicating their potential in developing new insecticides and antibiotics (Deohate & Palaspagar, 2020).
Antimicrobial and Antifungal Applications
Pyrimidine derivatives have been explored for their antimicrobial and antifungal activities. The synthesis of new pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines and their use in the preparation of tetraheterocyclic systems have been studied for their potential antimicrobial applications, showing that some of the synthesized compounds exhibit pronounced antimicrobial properties (Sirakanyan et al., 2021). Additionally, the antifungal effect of some 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives on important types of fungi highlights the potential of pyrimidine derivatives in antifungal treatments (Jafar et al., 2017).
Applications in Medicinal Chemistry
In medicinal chemistry, pyrimidine derivatives have been studied for their roles as cholinesterase and Aβ-aggregation inhibitors, which could contribute to the development of treatments for neurodegenerative diseases such as Alzheimer's. The design, synthesis, and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives have shown dual activity in inhibiting cholinesterase and amyloid-β (Aβ)-aggregation, offering insights into designing drugs targeting multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).
Wirkmechanismus
Target of Action
The primary target of N,N-dimethyl-2-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
N,N-dimethyl-2-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine acts as an ATP-competitive inhibitor of PKB . It binds to PKB, preventing the binding of ATP, which is necessary for the kinase’s activity . This results in the inhibition of PKB, disrupting its role in promoting cell proliferation and survival .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . Normally, the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K . This in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which promotes the activation of PKB . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . The inhibition of PKB by N,N-dimethyl-2-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine disrupts these processes .
Pharmacokinetics
Modifications to the structure, such as variation of the linker group between the piperidine and the lipophilic substituent, have led to the development of potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by N,N-dimethyl-2-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine can lead to the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-10-5-4-8-16(9-10)12-13-7-6-11(14-12)15(2)3/h6-7H,1,4-5,8-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVSDMUBISABHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCCC(=C)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-phenethyloxalamide](/img/structure/B2758361.png)

![Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2758363.png)
![2-(4-Ethylphenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2758364.png)
![7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2758367.png)
![2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2758368.png)

![(4-phenyltetrahydro-2H-pyran-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2758372.png)
![5,7-dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2758373.png)


![2-Methyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2758378.png)
![2-(benzylthio)-N-(2,4-dimethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2758379.png)
